

Ceronapril and Captopril: A Comparative Analysis of Efficacy in Hypertensive Rat Models

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Compound of Interest

Compound Name: Ceronapril

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This guide provides a detailed comparison of the antihypertensive efficacy of two angiotensin-converting enzyme (ACE) inhibitors, **ceronapril** and captopril, based on data from preclinical studies in established rat models of hypertension. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology.

Executive Summary

Ceronapril (also known as SQ 29,852) has demonstrated significant antihypertensive effects in both spontaneously hypertensive rats (SHR) and two-kidney-one-clip (2K1C) renal hypertensive rat models. Comparative studies reveal that the chronic antihypertensive efficacy of **ceronapril** is positioned between that of enalapril and captopril. While both **ceronapril** and captopril effectively lower blood pressure, **ceronapril** exhibits a longer duration of action in spontaneously hypertensive rats.

Quantitative Data Comparison

The following tables summarize the key findings from a comparative study evaluating the chronic effects of **ceronapril**, captopril, and enalapril on blood pressure in hypertensive rat models.

Table 1: Chronic Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Treatment (21 days)	Dose (mg/kg, p.o.)	Mean Arterial Pressure Reduction (mmHg)	Duration of Significant Effect Post-Treatment
Ceronapril (SQ29,852)	30	Significant	Tendency toward persistence
Captopril	Not specified	Significant	Tendency toward persistence
Enalapril	Not specified	Significant	7 days

Table 2: Chronic Antihypertensive Effects in Two-Kidney-One-Clip (2K1C) Hypertensive Rats

Treatment (21 days)	Dose (mg/kg, p.o.)	Mean Arterial Pressure Reduction (mmHg)
Ceronapril (SQ29,852)	10	Significant
Captopril	Not specified	Significant
Enalapril	Not specified	Significant

Experimental Protocols

Chronic Antihypertensive Efficacy Study

Objective: To compare the chronic effects of **ceronapril**, captopril, and enalapril on blood pressure in spontaneously hypertensive rats (SHR) and two-kidney-one-clip (2K1C) renal hypertensive rats.

Animal Models:

- Spontaneously Hypertensive Rats (SHR): An established genetic model of essential hypertension.
- Two-Kidney-One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension induced by unilateral renal artery stenosis.

Drug Administration:

- The drugs were administered orally (p.o.) once daily for 21 consecutive days.

Blood Pressure Measurement:

- Blood pressure was monitored throughout the 21-day treatment period and for a subsequent period after discontinuation of the drugs to assess the persistence of antihypertensive effects.

Key Findings:

- In SHR, **ceronapril** at a dose of 30 mg/kg produced significant chronic antihypertensive effects.[\[1\]](#)
- In 2K1C rats, **ceronapril** was effective at a lower dose of 10 mg/kg.[\[1\]](#)
- The overall chronic antihypertensive efficacy of **ceronapril** was found to be intermediate between that of enalapril and captopril.[\[1\]](#)
- Following the cessation of treatment in SHR, the antihypertensive effect of enalapril persisted for 7 days, whereas **ceronapril** and captopril only showed a trend towards a persistent effect.[\[1\]](#)

Duration of Action and Dose-Response Study

Objective: To evaluate the duration of the blood pressure-lowering effect and the dose-response relationship of **ceronapril** in comparison to captopril.

Animal Models:

- Spontaneously Hypertensive Rats (SHR)
- Two-Kidney, One-Clip (2K1C) Hypertensive Rats

Experimental Design:

- SHR: The duration of the blood pressure-lowering effect of equimolar doses of **ceronapril** and captopril was compared.
- 2K1C Rats: A dose-response study was conducted with oral doses of **ceronapril** at 2.3, 6.8, 23, and 68 $\mu\text{mol/kg}$.

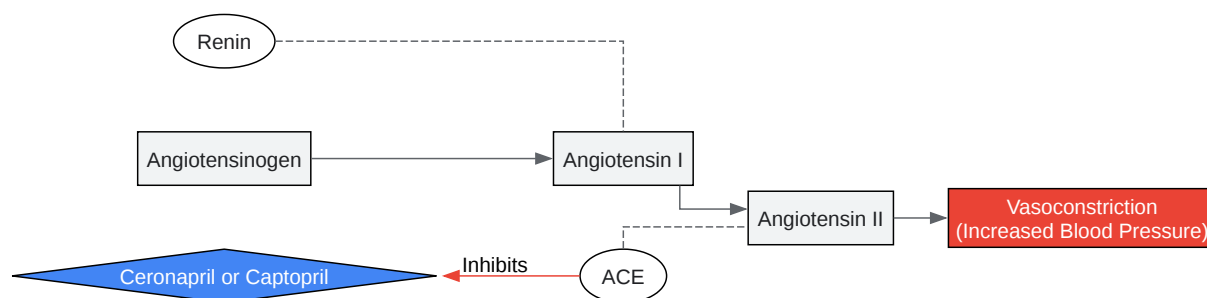
Key Findings:

- In SHR, **ceronapril** demonstrated a longer duration of blood pressure-lowering effect compared to an equimolar dose of captopril.[2]
- In 2K1C rats, oral administration of **ceronapril** resulted in significant and dose-related reductions in arterial pressure that were sustained for 24 hours.[2]

Signaling Pathways and Experimental Workflows

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

Both **ceronapril** and captopril are ACE inhibitors. They exert their antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

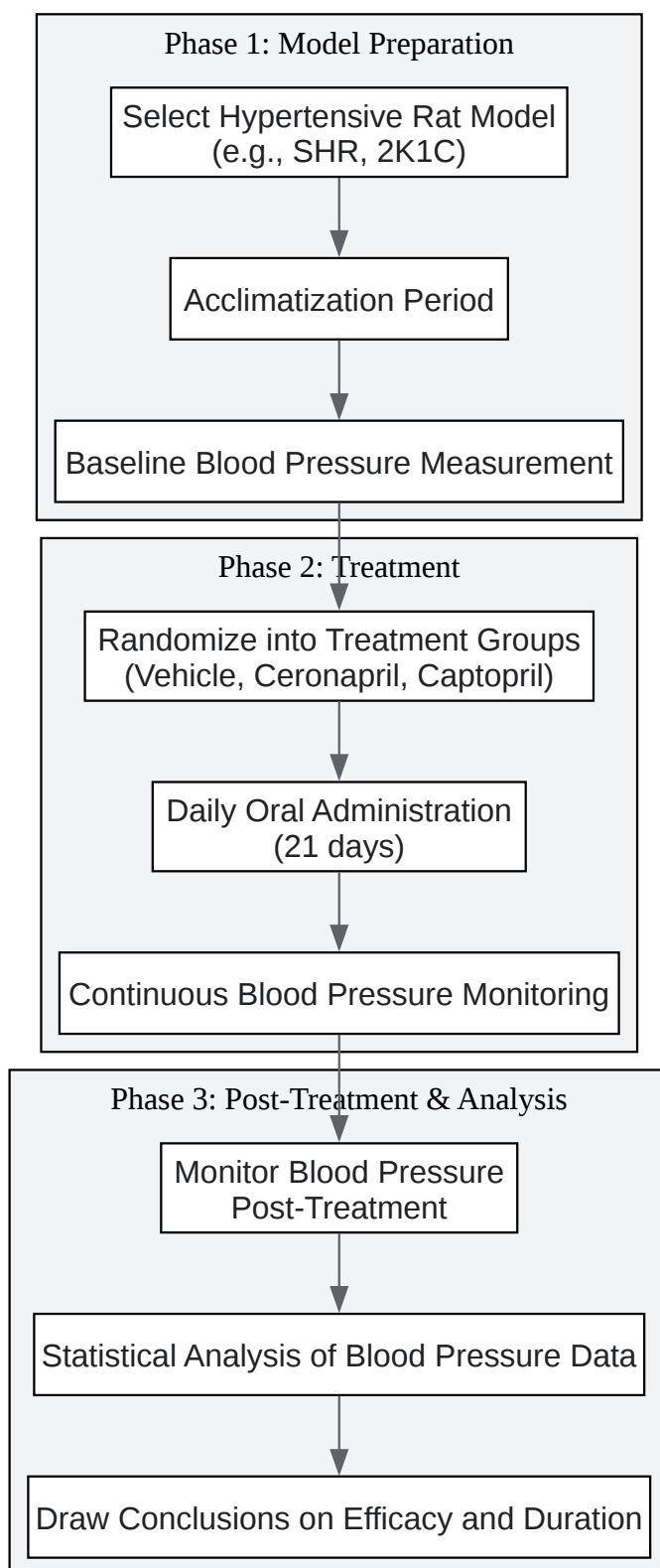


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Caption: Mechanism of action of ACE inhibitors like **ceronapril** and captopril.

Experimental Workflow for Hypertensive Rat Studies

The general workflow for evaluating the efficacy of antihypertensive drugs in rat models involves several key steps, from animal model selection to data analysis.



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Caption: General experimental workflow for comparing antihypertensive agents in rat models.

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- 1. Chronic effects of SQ29,852, a new angiotensin converting enzyme (ACE) inhibitor with a phosphonic acid group, in experimental hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceronapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
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